![molecular formula C19H16BrN3O3S B2465707 2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 958711-99-4](/img/structure/B2465707.png)
2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C19H16BrN3O3S and its molecular weight is 446.32. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Characterization
Research has been conducted on antipyrine-like derivatives including compounds similar to 2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide. These studies focus on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. For example, the structural analysis of antipyrine derivatives shows that their crystal packing is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, along with C–H⋯π and lone pair⋯π contacts. These structural insights are crucial for understanding the molecular interactions and stability of such compounds (Saeed et al., 2020).
Synthesis and Reactivity
Several studies have documented the synthesis and practical applications of compounds structurally related to this compound. These include methodologies for synthesizing orally active antagonists and other related organic compounds, showcasing the versatility and reactivity of these chemical structures in producing pharmacologically active agents (Ikemoto et al., 2005).
Antioxidant Activity
Research on marine red algae Rhodomela confervoides has led to the isolation of bromophenols, which exhibit potent antioxidant activities. These natural compounds, including derivatives similar to the compound , have been shown to possess activities stronger than or comparable to commercial antioxidants. This highlights the potential of such compounds in the development of natural antioxidant agents for food preservation and health applications (Li et al., 2011).
Photodynamic Therapy
A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields, suggests their application in photodynamic therapy (PDT) for cancer treatment. The photophysical and photochemical properties of these compounds, including their high singlet oxygen quantum yield, make them promising candidates for Type II photosensitizers in PDT (Pişkin et al., 2020).
Antimicrobial Activity
Compounds with structures related to this compound have been evaluated for their antimicrobial properties. For instance, derivatives of bromophenols from the marine alga Rhodomela confervoides have shown significant activity against bacterial strains, suggesting the potential of these compounds in the development of new antimicrobial agents (Xu et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors . For instance, compounds with an indole nucleus have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, which could result in a range of molecular and cellular effects .
properties
IUPAC Name |
2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-26-13-8-6-12(7-9-13)23-18(15-10-27(25)11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCSTTZWJWOSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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